

Comparative Guide to the Characterization of Dimethyl Tetrahydropyran-4,4-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl Tetrahydropyran-4,4-dicarboxylate*

Cat. No.: *B123302*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization and validation of **Dimethyl tetrahydropyran-4,4-dicarboxylate** and a key alternative, Dimethyl 1,4-cyclohexanedicarboxylate. This document is intended to assist researchers and professionals in drug development in understanding the key attributes of these molecules and in selecting the appropriate compound for their synthetic and research needs.

Introduction

Dimethyl tetrahydropyran-4,4-dicarboxylate is a heterocyclic compound with a tetrahydropyran core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products with biological activity.^[1] Its gem-dicarboxylate functionality at the 4-position offers unique stereochemical and electronic properties, making it a valuable building block in the synthesis of complex molecular architectures.

As a point of comparison, this guide utilizes Dimethyl 1,4-cyclohexanedicarboxylate, a carbocyclic analogue. The absence of the heteroatom in the ring allows for a direct evaluation of the impact of the ether oxygen on the physicochemical and spectroscopic properties of the molecule. Both compounds are used as intermediates in the synthesis of pharmaceuticals, polymers, and fragrances.^[2]

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below, allowing for a direct comparison of their fundamental characteristics.

Property	Dimethyl tetrahydropyran-4,4-dicarboxylate	Dimethyl 1,4-cyclohexanedicarboxylate (mixture of cis and trans)
Molecular Formula	C ₉ H ₁₄ O ₅ [3]	C ₁₀ H ₁₆ O ₄ [4]
Molecular Weight	202.21 g/mol [3]	200.23 g/mol [4]
Appearance	Colorless to almost clear liquid[3]	Clear colorless liquid after melting[2]
Density	1.18 g/cm ³ [5]	1.111 g/mL at 25 °C[4]
Boiling Point	238.2 ± 40.0 °C (Predicted)[5]	131-133 °C/11 mmHg[4]
Refractive Index	n _{20D} 1.45[3]	n _{20D} 1.458[4]
Purity	≥ 98% (GC)[3]	97%[4]
CAS Number	149777-00-4[3]	94-60-0[4]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and validation of molecular structures. While experimental spectra for **Dimethyl tetrahydropyran-4,4-dicarboxylate** are not readily available in public databases, this section provides a comparative overview of the expected and reported spectral features for both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. For **Dimethyl tetrahydropyran-4,4-dicarboxylate**, one would expect to see signals corresponding to the methyl ester protons and the methylene protons of the tetrahydropyran ring. The chemical shifts and coupling patterns would be influenced by the electronegative oxygen atom in the ring. In contrast, the ¹H NMR spectrum

of Dimethyl 1,4-cyclohexanedicarboxylate shows signals for the methyl ester protons and the methylene and methine protons of the cyclohexane ring.^[1] The presence of cis and trans isomers complicates the spectrum, often resulting in multiple sets of signals.^[1]

- ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within a molecule. For **Dimethyl tetrahydropyran-4,4-dicarboxylate**, characteristic peaks would include those for the carbonyl carbons of the ester groups, the quaternary carbon at the 4-position, the carbons adjacent to the ring oxygen, and the methyl carbons of the esters. The spectrum for Dimethyl 1,4-cyclohexanedicarboxylate displays signals for the carbonyl carbons, the methine carbons where the ester groups are attached, and the methylene carbons of the cyclohexane ring.^[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For both compounds, a strong absorption band characteristic of the C=O stretching vibration of the ester functional group is expected in the region of 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester and, in the case of **Dimethyl tetrahydropyran-4,4-dicarboxylate**, the ether linkage, would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). C-H stretching and bending vibrations from the aliphatic ring and methyl groups would also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of **Dimethyl tetrahydropyran-4,4-dicarboxylate** would correspond to its molecular weight (202.21). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Similarly, for Dimethyl 1,4-cyclohexanedicarboxylate, the molecular ion peak would be at m/z 200.23, with fragmentation also involving the loss of ester-related fragments.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and purification of these compounds. The following are representative protocols.

Synthesis of **Dimethyl tetrahydropyran-4,4-dicarboxylate**

A plausible synthetic route can be adapted from the synthesis of its diethyl analogue.

- Reaction: The synthesis involves the reaction of dimethyl malonate with bis(2-chloroethyl) ether in the presence of a base, such as sodium hydride, in an aprotic solvent like anhydrous tetrahydrofuran (THF).
- Procedure:
 - To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, add dimethyl malonate dropwise at 0 °C.
 - Allow the mixture to warm to room temperature and stir for 30 minutes.
 - Add bis(2-chloroethyl) ether dropwise and heat the reaction mixture to reflux.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of **Dimethyl 1,4-cyclohexanedicarboxylate**

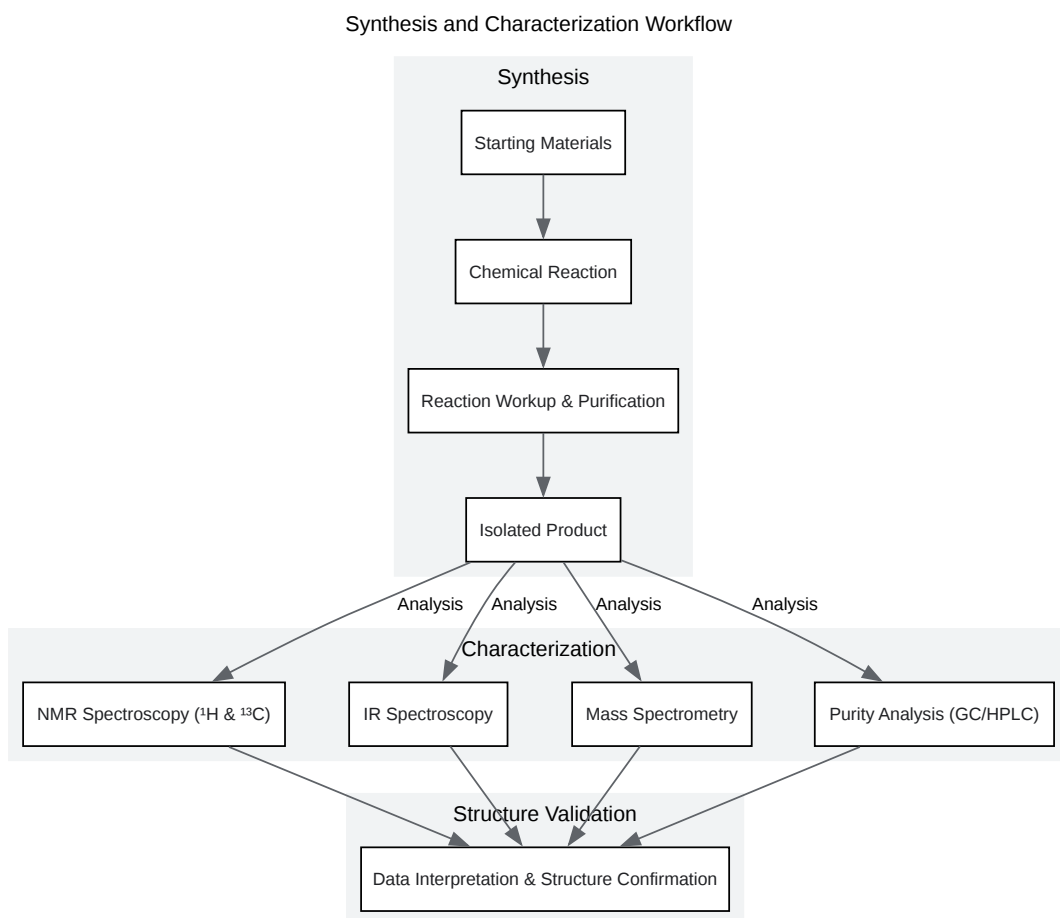
This compound can be synthesized via the hydrogenation of dimethyl terephthalate.^[6]

- Reaction: Catalytic hydrogenation of dimethyl terephthalate using a suitable catalyst, such as ruthenium on carbon, under elevated temperature and pressure.^[6]
- Procedure:

- Charge a high-pressure reactor with dimethyl terephthalate, the ruthenium on carbon catalyst, and a solvent such as methanol.
- Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas.
- Heat the reactor to the desired temperature (e.g., 100-150 °C) and maintain the hydrogen pressure.^[6]
- Monitor the reaction by observing the cessation of hydrogen uptake.
- After the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.
- Purify the product by distillation under reduced pressure.

Workflow and Pathway Diagrams

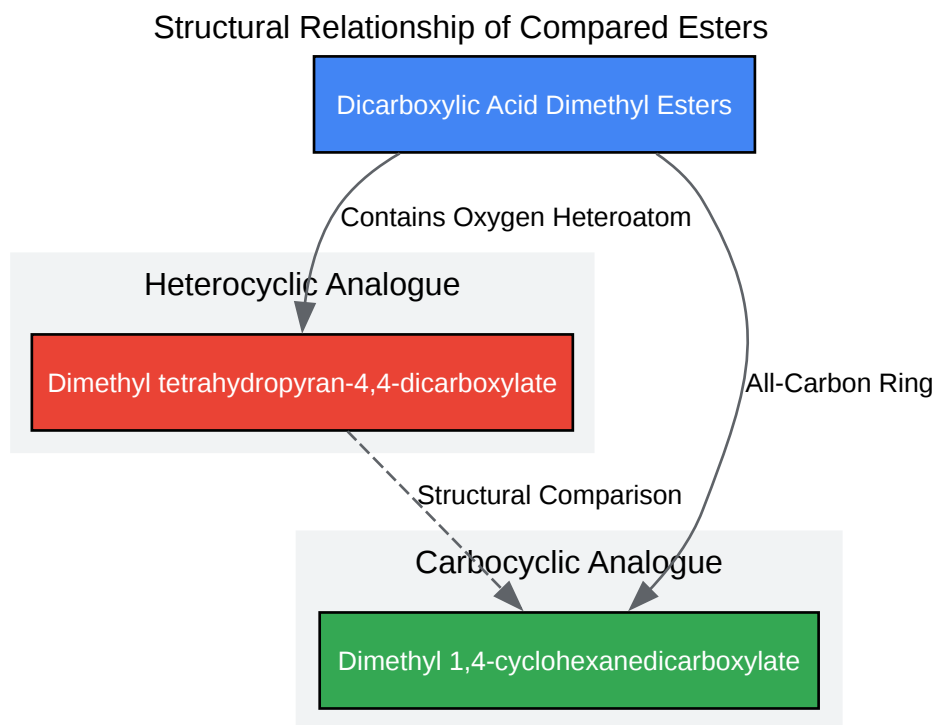
Experimental Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis and structural validation of the target compounds.

Logical Relationship of Compared Compounds



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Caption: Relationship between the heterocyclic and carbocyclic dicarboxylate esters.

Conclusion

The choice between **Dimethyl tetrahydropyran-4,4-dicarboxylate** and its carbocyclic analogue, Dimethyl 1,4-cyclohexanedicarboxylate, will depend on the specific requirements of the synthetic target and the desired physicochemical properties. The presence of the oxygen heteroatom in the tetrahydropyran ring can influence factors such as solubility, polarity, and potential for hydrogen bonding interactions in downstream applications. This guide provides the foundational data to aid researchers in making an informed decision based on a comparative analysis of their structural and chemical properties. Further experimental investigation into the

specific performance of **Dimethyl tetrahydropyran-4,4-dicarboxylate** in various applications is warranted to fully elucidate its potential.

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